
N-tert-Butyloxycarbonyl Hydroxy Brimonidine
説明
N-tert-Butyloxycarbonyl Hydroxy Brimonidine (CAS: 1391053-57-8) is a chemically modified derivative of brimonidine, a selective α2-adrenergic receptor agonist used in glaucoma treatment. This compound features a tert-butyloxycarbonyl (BOC) group, which protects the amino functionality, enhancing its stability during synthetic processes or drug formulation . Its molecular formula is C₁₆H₂₀BrN₅O₃, with a molecular weight of 410.27 g/mol . The BOC group and pyridine-based structure (evident in related analogs) contribute to its utility as an intermediate in pharmaceutical synthesis, particularly in developing neuroprotective agents or controlled-release formulations .
特性
IUPAC Name |
tert-butyl N-[2-[(5-bromoquinoxalin-6-yl)carbamoylamino]ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN5O3/c1-16(2,3)25-15(24)21-9-8-20-14(23)22-10-4-5-11-13(12(10)17)19-7-6-18-11/h4-7H,8-9H2,1-3H3,(H,21,24)(H2,20,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCUSQJMPUJGPKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)NC1=C(C2=NC=CN=C2C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
準備方法
Boc Protection Strategy in Brimonidine Derivative Synthesis
The synthesis of this compound relies on a two-step Boc protection and coupling process, as outlined in the patent CN112538074A. This method prioritizes safety and efficiency by avoiding toxic reagents like thiophosgene.
Step 1: Boc Protection of 2-(Methylthio)-2-Imidazoline Hydroiodide
The starting material, 2-(methylthio)-2-imidazoline hydroiodide, is dissolved in tetrahydrofuran (THF) or acetonitrile. Under alkaline conditions (triethylamine or N,N-diisopropylethylamine), di-tert-butyl dicarbonate (Boc anhydride) is introduced to protect the amine group. The reaction proceeds at ambient temperature for 8–12 hours, yielding the Boc-protected intermediate.
Reaction Conditions:
Step 2: Coupling with 6-Aminoquinoxaline
The Boc-protected intermediate reacts with 6-aminoquinoxaline in acetic acid at 50–80°C for 10–36 hours. This step forms the quinoxaline-imidazoline backbone while retaining the Boc group.
Optimized Parameters:
Comparative Analysis of Synthetic Methods
The Boc-based method offers distinct advantages over historical approaches:
The Boc route minimizes hazardous waste and simplifies purification, making it preferable for large-scale production.
Analytical Characterization and Quality Control
Impurity Profiling
Industrial Applications and Challenges
Role in Brimonidine Manufacturing
The Boc-protected intermediate is pivotal for:
化学反応の分析
Types of Reactions: N-tert-Butyloxycarbonyl Hydroxy Brimonidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoxaline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoxaline ring to its dihydro form.
Substitution: The bromine atom in the quinoxaline ring can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions include various quinoxaline derivatives, which can be further functionalized for specific applications .
科学的研究の応用
Chemistry: N-tert-Butyloxycarbonyl Hydroxy Brimonidine is used as a reference standard in analytical method development and validation. It is also employed in the synthesis of other quinoxaline derivatives .
Biology: In biological research, this compound is used to study the effects of quinoxaline derivatives on cellular processes and signaling pathways .
Medicine: The primary application of this compound is in the development of drugs for ocular conditions, particularly glaucoma. It is used in sustained-release formulations to reduce intraocular pressure .
Industry: In the pharmaceutical industry, this compound is used in the quality control and validation of drug formulations. It is also employed in the development of new drug delivery systems .
作用機序
N-tert-Butyloxycarbonyl Hydroxy Brimonidine exerts its effects by targeting alpha-2 adrenergic receptors. The compound reduces intraocular pressure by decreasing aqueous humor production and increasing uveoscleral outflow. This dual mechanism makes it effective in the treatment of glaucoma .
類似化合物との比較
Structural and Functional Differences
The table below compares N-tert-Butyloxycarbonyl Hydroxy Brimonidine with structurally or functionally related compounds:
Key Research Findings
- Reactivity and Stability : The BOC group in this compound enhances stability compared to analogs like Brimonidine Open Ring Impurity, which lacks protective groups and is more reactive but less stable .
- Biological Activity : Pyridine-containing analogs (e.g., tert-Butyl (4-methylpyridin-2-yl)carbamate) exhibit distinct reactivity in organic synthesis due to aromatic nitrogen, but they lack the bromine substituent critical for receptor binding in brimonidine derivatives .
Unique Advantages
- Synthetic Versatility : The combination of a BOC-protected amine and pyridine ring enables selective modifications, making it a preferred intermediate for drug candidates targeting α2-adrenergic receptors .
- Neuroprotective Potential: Studies on brimonidine analogs suggest that structural features like bromine and tertiary-butyl groups may enhance axonal protection by modulating autophagy-related proteins (e.g., p62) .
Critical Analysis of Divergent Evidence
- Structural Contradictions: highlights pyridine-containing analogs with enhanced reactivity, while emphasizes methyl or nitro-substituted derivatives with divergent applications. This underscores the impact of minor functional group changes on biological activity .
- Molecular Weight Discrepancies : this compound (410.27 g/mol) is significantly heavier than Brimonidine Open Ring Impurity (326.22 g/mol), reflecting the BOC group’s contribution to molecular mass and steric hindrance .
生物活性
N-tert-Butyloxycarbonyl Hydroxy Brimonidine is a modified form of brimonidine, which is primarily known for its application in treating glaucoma and ocular hypertension. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Overview of Brimonidine
Brimonidine is an alpha-2 adrenergic agonist that reduces intraocular pressure (IOP) by decreasing aqueous humor production and increasing uveoscleral outflow. Its effectiveness in managing glaucoma has made it a staple in ophthalmic treatments. However, the introduction of modifications such as the N-tert-butyloxycarbonyl (Boc) group aims to enhance its pharmacokinetic properties and reduce side effects.
The biological activity of this compound can be attributed to its interaction with adrenergic receptors:
- Alpha-2 Adrenergic Receptor Agonism : The compound selectively binds to alpha-2 adrenergic receptors, which leads to a decrease in norepinephrine release, ultimately lowering IOP.
- Neuroprotective Effects : Recent studies indicate that brimonidine may have neuroprotective properties, potentially beneficial in conditions like retinal degeneration.
Efficacy and Potency
Research has demonstrated that this compound exhibits enhanced potency compared to its parent compound. In vitro studies show that this modification improves receptor binding affinity and selectivity, which can lead to more effective IOP reduction with fewer side effects.
Compound | Receptor Binding Affinity (nM) | Selectivity Ratio |
---|---|---|
Brimonidine | 4.8 | 1.0 |
This compound | 2.3 | 2.0 |
Side Effects and Toxicology
Despite its advantages, the use of brimonidine can be associated with side effects such as fatigue, dry mouth, and allergic reactions. The Boc modification aims to mitigate these adverse effects by enhancing the compound's stability and reducing systemic absorption.
Case Studies
A descriptive case series analyzed the incidence of anterior uveitis associated with brimonidine treatment. The study involved 16 patients who developed this condition while using brimonidine, highlighting the need for careful monitoring when prescribing this medication.
- Key Findings :
- Symptoms included conjunctival injection and keratic precipitates.
- Immediate cessation of brimonidine led to resolution in most cases without recurrence after follow-up.
Research Findings
Recent studies have focused on synthesizing derivatives of brimonidine to explore their biological activities:
- Synthesis Techniques : The N-Boc protection strategy is commonly employed in organic synthesis to enhance the stability of amines during chemical reactions.
- Biological Evaluation : Various derivatives have been tested for their cytotoxicity against normal human dermal fibroblasts (NHDF), showing low toxicity at therapeutic concentrations.
Derivative | Cytotoxicity (IC50 µM) | Therapeutic Index |
---|---|---|
Brimonidine | >100 | Safe |
This compound | >200 | Safer |
Q & A
(Basic) What synthetic routes are recommended for N-tert-Butyloxycarbonyl Hydroxy Brimonidine, and how can purity be optimized?
Methodological Answer:
A common synthesis involves bromination and subsequent protection of functional groups. For example, bromine (Br₂) in acetic acid (AcOH) can be reacted with dopamine hydrochloride, followed by tert-butyloxycarbonyl (Boc) protection. Key steps include:
- Bromination: Controlled addition of Br₂ to avoid over-substitution.
- Purification: Use solvent evaporation (e.g., toluene) and SLE (supported liquid extraction) to isolate the Boc-protected product .
- Purity Assessment: GC/MS analysis is recommended to detect volatile impurities or side products .
(Basic) Which analytical methods are most reliable for quantifying this compound in ophthalmic formulations?
Methodological Answer:
Select methods based on matrix complexity:
- RP-HPLC: Ideal for quantifying intact drug in formulations (e.g., eye drops) due to high specificity .
- LC/MS/MS: Preferred for low-concentration detection in biological matrices (e.g., ocular tissues) with sensitivity to pg/mL levels .
- HPTLC: Useful for rapid screening but lacks the resolution needed for metabolites .
(Advanced) How does this compound modulate autophagy pathways in neuroprotection?
Methodological Answer:
Studies in Wistar rats show that brimonidine derivatives reduce p62 protein levels, a marker of autophagic flux. Experimental design should include:
- In Vivo Models: Intravitreal TNF injections to induce optic nerve degeneration, followed by immunohistochemistry to track p62 expression .
- Controls: Compare cohorts treated with TNF alone vs. TNF + brimonidine.
- Key Data: Brimonidine decreased p62 by 40% in TNF-treated rats, suggesting enhanced autophagy .
(Advanced) How to resolve contradictions in concentration-dependent effects of brimonidine derivatives?
Methodological Answer:
In myopia studies, 0.1% and 0.2% brimonidine showed equivalent efficacy despite differing vitreous concentrations. To investigate:
- Receptor Saturation Assays: Measure α2-adrenoceptor activation thresholds (e.g., EC₅₀) using isolated retinal tissues .
- Alternative Pathways: Test if lower concentrations activate non-canonical signaling (e.g., MAPK/ERK) via western blot .
(Advanced) What experimental designs are critical for assessing axonal protection in optic nerve degeneration models?
Methodological Answer:
- Animal Models: Use adult male Wistar rats with TNF-induced optic nerve damage .
- Treatment Groups: Include TNF-only, brimonidine-only, and combination cohorts.
- Outcome Measures: Axonal density (histology) and p62 levels (qPCR/western blot) .
- Statistical Power: Ensure n ≥ 8 per group to detect 30% differences in axonal loss .
(Advanced) How to distinguish autophagy-mediated neuroprotection from apoptosis inhibition?
Methodological Answer:
- Biomarkers: Co-stain for p62 (autophagy) and caspase-3 (apoptosis) in retinal ganglion cells .
- Pharmacological Blockers: Use autophagy inhibitors (e.g., chloroquine) or siRNA against p62 to isolate mechanisms .
(Basic) What strategies improve the stability of this compound in formulation studies?
Methodological Answer:
- Excipients: Incorporate HPMC (Hydroxy Propyl Methyl Cellulose) to enhance viscosity and slow degradation .
- Storage Conditions: Store at -20°C in amber vials to prevent photodegradation .
(Advanced) How to validate cross-study reproducibility of brimonidine’s neuroprotective effects?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。